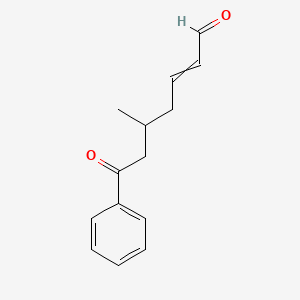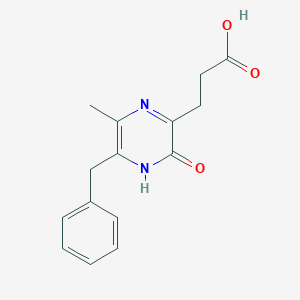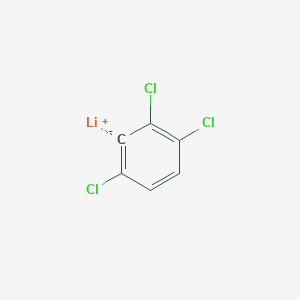
Lithium, (2,3,6-trichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, (2,3,6-trichlorophenyl)- is an organolithium compound that features a lithium atom bonded to a 2,3,6-trichlorophenyl group. This compound is part of a broader class of organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilic and basic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium, (2,3,6-trichlorophenyl)- typically involves the reaction of 2,3,6-trichlorophenyl halides with lithium metal. This process is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the highly reactive lithium from reacting with moisture. The general reaction can be represented as: [ \text{2,3,6-Trichlorophenyl halide} + 2\text{Li} \rightarrow \text{Lithium, (2,3,6-trichlorophenyl)-} + \text{Li halide} ]
Industrial Production Methods
Industrial production of lithium, (2,3,6-trichlorophenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment to handle the reactive nature of lithium and the need for an inert atmosphere to prevent oxidation.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, (2,3,6-trichlorophenyl)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Coupling Reactions: It is often used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated product, while oxidation might produce a phenol derivative.
Wissenschaftliche Forschungsanwendungen
Lithium, (2,3,6-trichlorophenyl)- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is used in the preparation of advanced materials with specific electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biochemistry: The compound is used in the study of biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of lithium, (2,3,6-trichlorophenyl)- involves its strong nucleophilic and basic properties. It can readily donate electrons to electrophiles, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, it targets electrophilic carbon atoms, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium, (2,4,6-trichlorophenyl)-: Similar in structure but with different substitution patterns on the phenyl ring.
Lithium, (2,3,5-trichlorophenyl)-: Another isomer with different substitution positions.
Lithium, (2,3,4-trichlorophenyl)-: Differing in the position of chlorine atoms on the phenyl ring.
Uniqueness
Lithium, (2,3,6-trichlorophenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The position of the chlorine atoms can affect the electron density on the phenyl ring, thereby altering its nucleophilicity and basicity compared to other isomers.
This detailed article provides a comprehensive overview of lithium, (2,3,6-trichlorophenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
164347-56-2 |
|---|---|
Molekularformel |
C6H2Cl3Li |
Molekulargewicht |
187.4 g/mol |
IUPAC-Name |
lithium;1,2,4-trichlorobenzene-3-ide |
InChI |
InChI=1S/C6H2Cl3.Li/c7-4-1-2-5(8)6(9)3-4;/h1-2H;/q-1;+1 |
InChI-Schlüssel |
QJDPUJLUTHTQAR-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC(=C([C-]=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



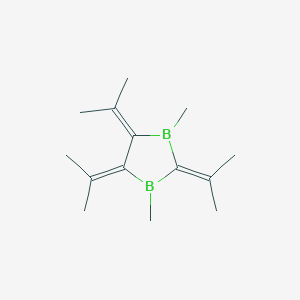
![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
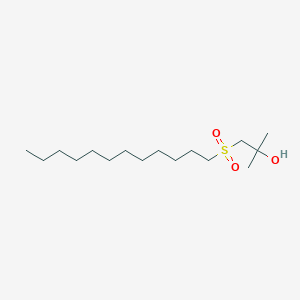
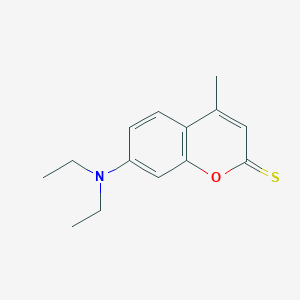

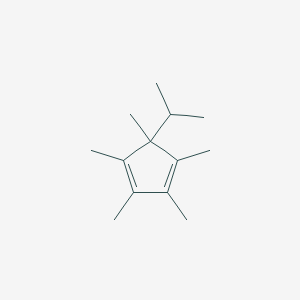

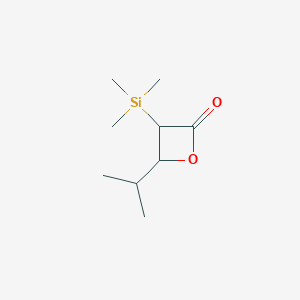
![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)
